1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine
Description
This compound is a structurally complex molecule featuring a cyclopenta[c]pyridazine core fused to a piperidine ring, which is further functionalized with a phenylpiperazine moiety via a carbonyl linkage. Its molecular formula is C22H22FN5OS, with a molecular weight of 423.51 g/mol (exact structure confirmed in ). The phenylpiperazine group introduces basicity and flexibility, often associated with receptor binding in neurological or oncological contexts.
Properties
IUPAC Name |
[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(27-14-12-26(13-15-27)20-8-2-1-3-9-20)19-7-5-11-28(17-19)22-16-18-6-4-10-21(18)24-25-22/h1-3,8-9,16,19H,4-7,10-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGOGKUBWRURHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 335.43 g/mol
The compound features a cyclopenta[c]pyridazine core linked to a piperidine and piperazine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuropharmacology and oncology.
Neuropharmacological Effects
Studies have shown that related compounds can inhibit serotonin (5-HT) reuptake, suggesting potential antidepressant properties. For instance, a study on similar piperazine derivatives demonstrated significant inhibition of serotonin reuptake in vitro, indicating their potential as antidepressants .
Anticancer Activity
Preliminary research has indicated that derivatives of this compound may possess anticancer properties. A study assessing the cytotoxic effects of pyridazinone derivatives revealed that certain structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and may modulate receptor activity involved in mood regulation and cellular proliferation pathways.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
These findings support the potential for therapeutic applications in mood disorders and cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Core Modifications :
- The cyclopenta[c]pyridazine core in the target compound distinguishes it from analogs like cyclopenta[b]pyridine derivatives, where positional isomerism ([b] vs. [c]) alters electronic properties and biological efficacy.
- Replacement of the phenylpiperazine group with thiomorpholine (as in ) increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Piperidine vs. Piperazine Linkers: Piperidine-based linkers (as in the target compound) offer conformational rigidity compared to piperazine, which may stabilize ligand-receptor interactions.
Biological Relevance :
- While direct activity data for the target compound are absent, structurally related triazin-3-yl-piperidine derivatives () exhibit potent SHP2 phosphatase inhibition (IC50 <50 nM), suggesting a plausible mechanism for the target.
- The phenylpiperazine moiety is commonly associated with serotonin/dopamine receptor modulation, though its role here may be context-dependent.
Q & A
What are the critical parameters for optimizing the synthesis of 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine?
Basic Research Focus : Reaction conditions and purification.
Methodological Answer :
- Key Parameters :
- Temperature : Optimal ranges (e.g., 60–80°C) for coupling reactions to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; ethanol or acetonitrile improves crystallization .
- Catalysts : Palladium or nickel complexes for Suzuki-Miyaura coupling of cyclopenta[c]pyridazine fragments .
- Purification : Gradient chromatography (e.g., silica gel, reverse-phase HPLC) to isolate high-purity product (>95%) .
How can the molecular structure of this compound be confirmed experimentally?
Basic Research Focus : Structural validation.
Methodological Answer :
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the carbonyl group and phenylpiperazine moiety .
What experimental strategies are recommended to evaluate its biological activity in neurological disorder models?
Advanced Research Focus : Target validation and assay design.
Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid or dopamine D receptors) using HEK293 cells expressing human receptors .
- Enzyme Inhibition : Fluorescence-based assays for phosphodiesterase (PDE) or kinase activity, with IC determination .
- In Vivo Models :
- Neuropathic Pain : Rodent models (e.g., chronic constriction injury) with dose-response studies (1–10 mg/kg, i.p.) .
How can computational methods predict its pharmacokinetic properties and target interactions?
Advanced Research Focus : Molecular modeling.
Methodological Answer :
- ADMET Prediction :
- Docking Studies :
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Replication : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to isolate variability .
- Structural Analysis : Compare stereochemistry (e.g., piperidine chair conformation) via DFT calculations to explain divergent binding affinities .
- Meta-Analysis : Aggregate data from analogous piperazine derivatives (e.g., substituent effects on potency) .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Focus : SAR exploration.
Methodological Answer :
- Scaffold Modification :
- Biological Profiling : Parallel screening against panels of GPCRs, kinases, and ion channels to identify off-target effects .
How can regioselectivity challenges in the cyclopenta[c]pyridazine coupling step be resolved?
Advanced Research Focus : Synthetic chemistry optimization.
Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on piperidine) to steer coupling to the desired position .
- Catalytic Systems : Use Pd(OAc)/XPhos for C–N bond formation, monitoring by TLC to halt reaction at ~80% conversion .
What analytical methods are recommended to assess compound stability under physiological conditions?
Basic Research Focus : Stability profiling.
Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS for hydrolytic or oxidative degradation products .
- Plasma Stability : Incubate with rat/human plasma (1–4h) and quantify parent compound loss using UPLC-PDA .
How can researchers validate target engagement in complex biological systems?
Advanced Research Focus : Mechanistic studies.
Methodological Answer :
- Photoaffinity Labeling : Incorporate azide or alkyne tags for click chemistry-based pull-down assays in brain homogenates .
- Thermal Shift Assays : Monitor target protein melting shifts (ΔT) via nanoDSF upon compound binding .
What methodologies are critical for correlating in vitro potency with in vivo efficacy?
Advanced Research Focus : Translational research.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
